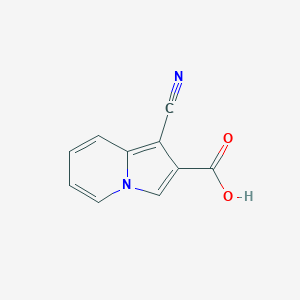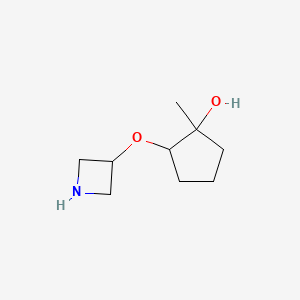
4-Chloro-6-fluoropyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-fluoropyrimidin-5-ol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds that play a crucial role in various biological processes. This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyrimidine ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoropyrimidin-5-ol typically involves the chlorination and fluorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dichloropyrimidine with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane and a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-fluoropyrimidin-5-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of bioactive compounds .
Aplicaciones Científicas De Investigación
4-Chloro-6-fluoropyrimidin-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-fluoropyrimidin-5-ol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, leading to the inhibition of cell proliferation .
Comparación Con Compuestos Similares
4-Chloro-6-fluoropyrimidin-5-ol can be compared with other similar compounds such as:
4-Chloro-6-ethyl-5-fluoropyrimidine: This compound has an ethyl group instead of a hydroxyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C4H2ClFN2O |
|---|---|
Peso molecular |
148.52 g/mol |
Nombre IUPAC |
4-chloro-6-fluoropyrimidin-5-ol |
InChI |
InChI=1S/C4H2ClFN2O/c5-3-2(9)4(6)8-1-7-3/h1,9H |
Clave InChI |
LOPTZQINVJWVTG-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(C(=N1)Cl)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


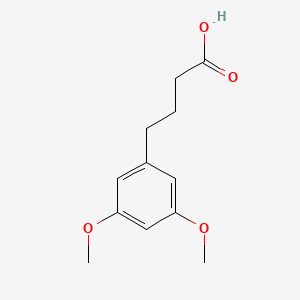
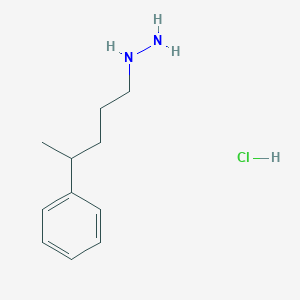
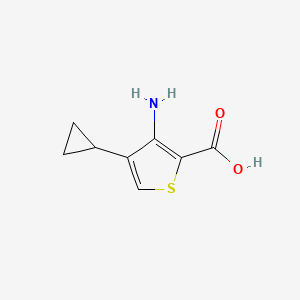
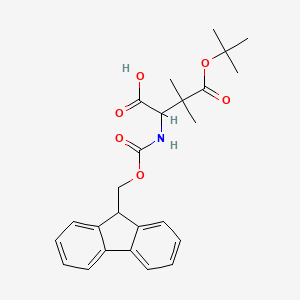
![1-{2-Azabicyclo[2.2.1]heptane-2-sulfonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13084858.png)

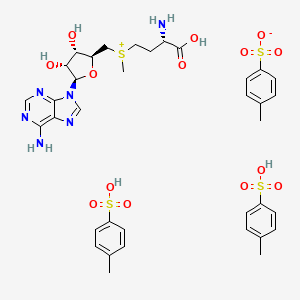
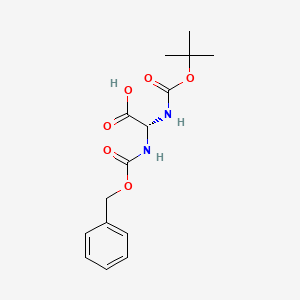
![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)
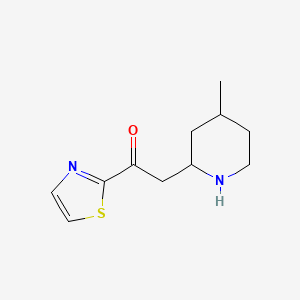

![Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate](/img/structure/B13084894.png)
